BenchChemオンラインストアへようこそ!

Clobetasol Propionate

Vasoconstriction assay Skin blanching Topical corticosteroid potency

Clobetasol Propionate is the prototypical Class I superpotent topical corticosteroid with high-affinity glucocorticoid receptor binding (Ki=0.66 nM) and unique selective CYP3A5 inhibition (IC50=0.206 μM, 24-fold selective over CYP3A4). Distinct from other Class I agents, it demonstrates superior vasoconstrictor activity (AUC₀₋₃₂ 3831 vs. 2560 for Cal/BD foam, P<0.001) and higher patient response rates (88% vs. 53% vs. mometasone furoate). Ideal for topical formulation R&D, DMPK phenotyping, and preclinical benchmarking. Procure high-purity API for evidence-driven research.

Molecular Formula C25H32ClFO5
Molecular Weight 467.0 g/mol
CAS No. 25122-46-7
Cat. No. B1669188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobetasol Propionate
CAS25122-46-7
SynonymsClobex Cosvate (India) Temovate (US)Olux Tenovate Dermovate Dermatovate Butavate Movate Novate. 17(2chloroacetyl) 9fluoro11hydroxy101316trimethyl 3oxo6781112141516octahydrocyclopentaaphenanthren17yl propanoate
Molecular FormulaC25H32ClFO5
Molecular Weight467.0 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C
InChIInChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
InChIKeyCBGUOGMQLZIXBE-XGQKBEPLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility1.42e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clobetasol Propionate (CAS 25122-46-7): Potency Classification and Pharmacological Profile for Scientific Procurement


Clobetasol Propionate is a synthetic glucocorticoid corticosteroid classified by the WHO ATC system under code D07AD01 as a very potent (group IV) topical corticosteroid [1]. It is consistently ranked as a Class I (super-high potency) agent in standard dermatological potency classification systems, positioned alongside augmented betamethasone dipropionate, diflorasone diacetate, and halobetasol propionate within the highest potency tier [2]. At the molecular level, clobetasol propionate exerts its effects through high-affinity binding to the glucocorticoid receptor, with a reported Ki of 0.66 nM in radioligand binding assays using [3H]dexamethasone [3], thereby modulating gene expression to suppress inflammatory and immune responses.

Why Substituting Clobetasol Propionate with Other Topical Corticosteroids Is Not Straightforward


Topical corticosteroids are not interchangeable despite sharing a common mechanism of action. Potency classification is only a rough guide; actual clinical performance depends on multiple variables including receptor binding affinity, intrinsic vasoconstrictor activity, formulation-specific percutaneous absorption, and the presence of distinct off-target pharmacological activities. Clobetasol propionate demonstrates a specific combination of these attributes that differs from even closely related Class I agents. For instance, while halobetasol propionate and augmented betamethasone dipropionate occupy the same super-high potency tier, direct comparative studies reveal differences in speed of onset, maximal efficacy, and adverse effect profiles that preclude simple substitution [1]. Furthermore, clobetasol propionate possesses a unique secondary pharmacological property—potent and selective CYP3A5 inhibition [2]—that distinguishes it from other topical corticosteroids and may carry implications for drug-drug interaction considerations in patients receiving concomitant systemic therapies metabolized via this pathway. Procurement decisions must therefore be grounded in compound-specific, formulation-specific, and indication-specific evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for Clobetasol Propionate Procurement Decisions


Vasoconstrictor Potency (AUC₀₋₃₂) vs. Calcipotriol/Betamethasone Combination Foam and Cal/BD Ointment

In a Phase I intra-individual vasoconstriction study in healthy volunteers, clobetasol propionate 0.05% cream demonstrated statistically significantly greater skin blanching activity than the fixed combination calcipotriol 50 μg/g plus betamethasone 0.5 mg/g (Cal/BD) aerosol foam, as measured by mean AUC₀₋₃₂ of visual skin blanching scores [1]. The study employed a single application design with assessments conducted over 32 hours post-application, establishing clobetasol propionate as the more potent vasoconstrictor among the tested formulations.

Vasoconstriction assay Skin blanching Topical corticosteroid potency Psoriasis pharmacodynamics

Clinical Efficacy in Chronic Eczema: Patient-Reported Outcome vs. Mometasone Furoate

In a randomized, third-party blinded, left-right sided comparative study in 60 patients with moderate to severe bilateral chronic eczema of the limbs, clobetasol propionate 0.05% cream applied twice daily produced superior clinical outcomes compared with mometasone furoate 0.1% cream applied once daily over a 3-week treatment course [1]. The study employed a paired design where each patient served as their own control, with baseline scores for mometasone furoate and clobetasol propionate treated sites being almost identical.

Chronic eczema Atopic dermatitis Patient-reported outcomes Topical corticosteroid efficacy

Direct Comparison with Halobetasol Propionate in Plaque Psoriasis

A double-blind, multicenter, parallel-group trial in 134 patients with severe, localized plaque psoriasis compared 0.05% halobetasol propionate ointment with 0.05% clobetasol propionate ointment [1]. While both agents demonstrated high efficacy consistent with their Class I potency designation, the study identified statistically significant differences in both speed of response and adverse event incidence.

Plaque psoriasis Superpotent corticosteroids Efficacy comparison Adverse effect profile

Intrinsic Vasoconstrictor Potency vs. Fluocinonide

A human vasoconstriction assay employing ethanol-based solutions of corticosteroids applied to forearm skin under occlusion demonstrated that clobetasol 17-propionate exhibits significantly greater intrinsic vasoconstrictor potency than fluocinonide [1]. This methodology eliminates formulation vehicle effects, isolating the inherent potency of the active pharmaceutical ingredient.

Vasoconstriction assay Intrinsic potency Fluocinonide Topical corticosteroid ranking

CYP3A5 Selective Inhibition: A Non-GR-Mediated Differentiator

Beyond its glucocorticoid receptor agonist activity, clobetasol propionate has been characterized as a potent and selective reversible inhibitor of cytochrome P450 3A5 (CYP3A5) with minimal activity against CYP3A4 and other major CYP isoforms [1]. This pharmacological activity is unrelated to its anti-inflammatory effects but represents a distinct molecular property that differentiates clobetasol propionate from other topical corticosteroids.

CYP3A5 inhibition Drug metabolism Reaction phenotyping Selective inhibitor

Optimal Research and Clinical Application Scenarios for Clobetasol Propionate


Severe or Refractory Inflammatory Dermatoses Requiring Maximum Topical Anti-Inflammatory Activity

Clobetasol propionate 0.05% formulations are indicated when the therapeutic goal is to achieve the highest attainable topical anti-inflammatory effect. The quantitative vasoconstrictor data demonstrating an AUC₀₋₃₂ of 3831 versus 2560 for Cal/BD aerosol foam (P < 0.001) [1] supports its use in scenarios where maximal initial pharmacodynamic activity is required, such as severe plaque psoriasis or recalcitrant chronic eczema unresponsive to lower-potency agents. The 35-percentage-point superiority in patient-reported good/excellent response rates (88% vs. 53%) over mometasone furoate in chronic eczema [2] further validates its positioning as a first-line option for moderate-to-severe presentations where rapid and substantial improvement is the primary clinical objective.

Research Applications Requiring Selective CYP3A5 Inhibition for Reaction Phenotyping

Clobetasol propionate serves as a research tool compound for reaction phenotyping studies aimed at discriminating CYP3A5-mediated metabolism from CYP3A4-mediated pathways. Its characterization as a potent CYP3A5 inhibitor (IC₅₀ = 0.206 μM) with 24-fold selectivity over CYP3A4 and ≥39-fold selectivity over other major CYPs [1] enables its use as a selective chemical probe in human liver microsome assays. This application is distinct from its therapeutic use and represents a unique procurement rationale for academic and pharmaceutical research laboratories conducting drug metabolism and pharmacokinetic (DMPK) studies.

Comparative Efficacy Studies and Benchmarking of Novel Topical Formulations

As the prototypical Class I superpotent topical corticosteroid with extensive clinical characterization, clobetasol propionate 0.05% formulations serve as a standard reference comparator for investigational new topical agents targeting inflammatory dermatoses. The availability of robust comparative datasets—including direct head-to-head trials against halobetasol propionate [1], mometasone furoate [2], and fluocinonide [3], as well as vasoconstrictor benchmarking against Cal/BD combination products [4]—provides a well-documented performance baseline against which novel formulations can be evaluated for relative efficacy, speed of onset, and safety.

Vehicle-Dependent Efficacy Optimization and Formulation Benchmarking

Clobetasol propionate's potency is substantially modulated by formulation vehicle, as evidenced by the differential performance across cream, ointment, foam, lotion, and solution presentations. The compound's high intrinsic vasoconstrictor potency [1] makes it an ideal candidate for studying vehicle effects on percutaneous absorption and clinical efficacy. Procurement of clobetasol propionate active pharmaceutical ingredient (API) for formulation development studies enables systematic investigation of excipient effects on drug delivery, with the compound's well-characterized potency profile providing a sensitive readout for formulation optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clobetasol Propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.